molecular formula C18H22Cl3NO3 B4155846 N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride

Cat. No.: B4155846
M. Wt: 406.7 g/mol
InChI Key: RVOIRSHXBJQHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride is a synthetic organic compound. It is characterized by the presence of dichloro, methoxy, and ethanamine groups, which contribute to its unique chemical properties. This compound may be of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzyl chloride and 3,4-dimethoxyphenylacetonitrile.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, using solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its biological activity and potential as a drug candidate.

    Medicine: Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: May be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
  • N-(3,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
  • N-(3,5-dichloro-2-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Uniqueness

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride is unique due to the specific combination of dichloro and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. These differences can affect its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO3.ClH/c1-22-16-5-4-12(8-17(16)23-2)6-7-21-11-13-9-14(19)10-15(20)18(13)24-3;/h4-5,8-10,21H,6-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOIRSHXBJQHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=C(C(=CC(=C2)Cl)Cl)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Reactant of Route 3
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Reactant of Route 5
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.